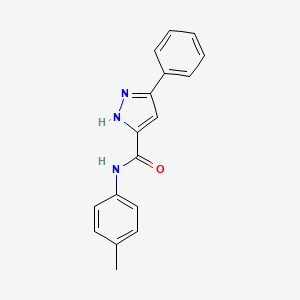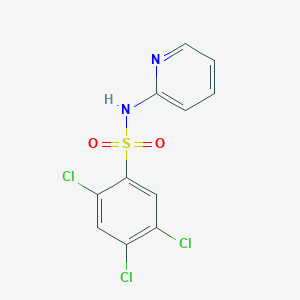
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring, which is further substituted with a fluoro and methyl group on the phenyl ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The nitro group on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-(2-fluoro-5-methylphenyl)-4-aminobenzenesulfonamide.
Oxidation: Formation of N-(2-fluoro-5-carboxyphenyl)-4-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide
- N-(2-fluoro-5-methylphenyl)-4-chlorobenzenesulfonamide
- N-(2-fluoro-5-methylphenyl)-4-aminobenzenesulfonamide
Uniqueness
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluoro and methyl substituents on the phenyl ring further enhance its stability and specificity in various applications.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(14)13(8-9)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWEFMQSZTRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide](/img/structure/B5846436.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B5846483.png)

![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)




![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
![Ethyl 4-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B5846547.png)
